2-bromo-5-methyl-N-(propan-2-yl)aniline
Description
2-Bromo-5-methyl-N-(propan-2-yl)aniline (C₁₀H₁₃BrN) is a substituted aniline derivative featuring a bromine atom at the 2-position, a methyl group at the 5-position, and an isopropyl group attached to the nitrogen atom. The bromine atom enhances its reactivity in cross-coupling reactions, while the isopropyl group contributes to steric bulk and lipophilicity, influencing solubility and molecular interactions .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
JNOOQIFCCPSTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-5-methyl-N-(propan-2-yl)aniline typically involves the bromination of 5-methyl-N-(propan-2-yl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2-Bromo-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
2-Bromo-5-methyl-N-(propan-2-yl)aniline is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-2-chloro-N-(propan-2-yl)aniline (C₉H₁₀BrClN)
- Key Differences : Chlorine replaces bromine at the 2-position.
- Impact: Chlorine’s higher electronegativity (vs. However, bromine’s larger atomic radius may enhance leaving-group ability in cross-coupling reactions .
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline (C₁₂H₁₂BrNS)
2-Bromo-N-isopropylaniline (C₉H₁₂BrN)
- Key Differences : Lacks the 5-methyl group.
- Synthesis of this compound achieves 88% yield via alkylation of 2-bromoaniline with methyl iodide, suggesting that adding the 5-methyl group in the target compound might require optimized conditions .
5-Bromo-2-methylaniline (C₇H₈BrN)
- Key Differences: No N-isopropyl substituent.
- Impact : The simpler structure (MW 202.05 g/mol vs. the target’s ~228.13 g/mol) reduces lipophilicity, making it less suitable for membrane-penetration applications. The isopropyl group in the target compound significantly increases hydrophobicity (logP ~3.5 vs. ~2.8 for 5-bromo-2-methylaniline) .
Crystallographic and Stability Profiles
5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN)
- Key Differences : Additional iodine at the 4-position.
- Impact: Iodine’s larger atomic radius disrupts molecular planarity, as observed in crystallographic studies (mean deviation from phenyl ring plane: 0.0120 Å).
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline
- Stability Note: This analog is listed as discontinued, possibly due to synthetic challenges or instability. The target compound’s isopropyl group may offer better shelf-life under standard conditions .
Biological Activity
2-Bromo-5-methyl-N-(propan-2-yl)aniline, also known as 3-bromo-5-methyl-N-(propan-2-yl)aniline, is a bromoaniline derivative with a molecular formula of C11H16BrN. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a bromine atom at the second position of the aniline ring and an isopropyl group attached to the nitrogen atom. Its molecular weight is approximately 214.1 g/mol. The presence of the bromine atom and the isopropyl group enhances its reactivity and biological potential.
Antimicrobial Properties
Research indicates that bromoaniline derivatives, including 2-bromo-5-methyl-N-(propan-2-yl)aniline, may exhibit significant antibacterial and antifungal activities. A study demonstrated that derivatives of aniline could inhibit various bacterial strains, showing promise in developing new antibacterial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that similar bromoaniline compounds can induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents against tumors . For instance, structural modifications in related compounds have been linked to enhanced cytotoxicity against human cancer cell lines, indicating that 2-bromo-5-methyl-N-(propan-2-yl)aniline could also possess similar effects .
The mechanism by which 2-bromo-5-methyl-N-(propan-2-yl)aniline exhibits its biological activities may involve interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to active sites or modulating receptor functions . This modulation can lead to significant alterations in biochemical pathways relevant to disease processes.
Study on Antimicrobial Activity
A study conducted by Bhat et al. (2023) evaluated the antibacterial efficacy of several aniline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study on Anticancer Activity
In a comparative analysis of various aniline derivatives, one study reported that compounds structurally similar to 2-bromo-5-methyl-N-(propan-2-yl)aniline exhibited IC50 values between 0.1 µM and 10 µM against different cancer cell lines, including MCF-7 and HeLa cells . These findings highlight the potential of such compounds in cancer therapy.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
